1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE
Description
1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE is a complex organic compound that features two pyrazole rings substituted with bromine, methyl, and nitro groups
Properties
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N5O3/c1-5-9(12)7(3)17(14-5)8(19)4-16-6(2)10(13)11(15-16)18(20)21/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYHELWLPOCTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2C(=C(C(=N2)C)Br)C)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Bromination: The pyrazole rings are then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane.
Nitration: The nitration of the pyrazole ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the two substituted pyrazole rings through a carbonyl linkage. This can be achieved using a Friedel-Crafts acylation reaction with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and nitro groups can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE
- 1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE
Uniqueness
1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE is unique due to the specific arrangement of bromine, methyl, and nitro groups on the pyrazole rings. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
